molecular formula C22H22N2O3S B2783779 3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione CAS No. 2034386-73-5

3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2783779
CAS No.: 2034386-73-5
M. Wt: 394.49
InChI Key: DTQOJPGISPWSQO-UHFFFAOYSA-N
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Description

3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione moiety, a pyrrolidine ring, and a diphenylpropanoyl group

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing the pyrrolidine ring, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Thiazolidin-2,4-dione (TZD) analogues are known to improve insulin resistance through PPAR-γ receptor activation and inhibit cytoplasmic Mur ligases .

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Tzd analogues are known to mediate the formation of udp-murnac-pentapeptide through the stepwise additions of murc (l-alanine), murd (d-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or mure (l-lysine) and murf (dipeptide d-ala-d-ala) to the d-lactoyl group of udp-n-acetylmuramic acid .

Result of Action

Compounds with similar structures have shown varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Action Environment

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method involves the reaction of thiazolidine-2,4-dione with a pyrrolidine derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the sustainability and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: A core structure shared with the compound, known for its hypoglycemic activity.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring, often used in drug discovery for their diverse biological activities.

    Diphenylpropanoyl derivatives: Compounds containing the diphenylpropanoyl group, studied for their potential therapeutic properties.

Uniqueness

3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is unique due to its combination of three distinct moieties, which confer a range of chemical and biological properties. This unique structure allows it to interact with multiple targets and exhibit diverse activities, making it a valuable compound in various fields of research.

Properties

IUPAC Name

3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c25-20(23-12-11-18(14-23)24-21(26)15-28-22(24)27)13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQOJPGISPWSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CSC2=O)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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